molecular formula C19H22N6O3 B165342 (4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate CAS No. 131402-50-1

(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate

Cat. No. B165342
CAS RN: 131402-50-1
M. Wt: 382.4 g/mol
InChI Key: WRRUNROFBHJYBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is synthesized using specific methods and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate involves the inhibition of specific proteins. This compound binds to specific proteins and prevents them from functioning properly. This inhibition can lead to changes in cellular signaling pathways and ultimately affect various biological processes.
Biochemical and Physiological Effects:
(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of specific cancer cells. It has also been found to have anti-inflammatory properties and can reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

One of the advantages of using (4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate in lab experiments is its specificity. This compound can target specific proteins and inhibit their function, allowing researchers to study the role of these proteins in various biological processes. However, one limitation of using this compound is its potential toxicity. This compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of (4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate in scientific research. One direction is to study the effect of this compound on specific cellular signaling pathways. Another direction is to investigate the potential use of this compound as a therapeutic agent for specific diseases. Additionally, researchers can explore the use of this compound in combination with other compounds to enhance its effectiveness.

Synthesis Methods

The synthesis of (4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate involves several steps. The first step involves the reaction of 2-aminopyrazole with ethyl acetoacetate to form 3-ethyl-4-hydroxy-2H-pyrazole-5-carboxylic acid. The second step involves the reaction of 3-ethyl-4-hydroxy-2H-pyrazole-5-carboxylic acid with thionyl chloride to form 3-ethyl-4-chloro-2H-pyrazole-5-carboxylic acid. The third step involves the reaction of 3-ethyl-4-chloro-2H-pyrazole-5-carboxylic acid with 2-amino-4-methylbenzoic acid to form (4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate.

Scientific Research Applications

(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate has been found to have potential applications in scientific research. This compound has been used as a tool compound to study the role of specific proteins in various biological processes. It has also been used to study the effect of specific compounds on cellular signaling pathways.

properties

CAS RN

131402-50-1

Product Name

(4-oxo-2H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate

Molecular Formula

C19H22N6O3

Molecular Weight

382.4 g/mol

IUPAC Name

(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate

InChI

InChI=1S/C19H22N6O3/c1-23-5-7-24(8-6-23)11-14-3-2-4-15(9-14)19(27)28-13-25-17-16(10-22-25)18(26)21-12-20-17/h2-4,9-10,12H,5-8,11,13H2,1H3,(H,20,21,26)

InChI Key

WRRUNROFBHJYBM-UHFFFAOYSA-N

Isomeric SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)OCN3C4=NC=NC(=O)C4=CN3

SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)OCN3C4=C(C=N3)C(=O)NC=N4

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)OCN3C4=NC=NC(=O)C4=CN3

Origin of Product

United States

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